3-Isothiazol-5-ylphenol
Description
Properties
IUPAC Name |
3-(1,2-thiazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-3-1-2-7(6-8)9-4-5-10-12-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDPMAHEIXHRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698958 | |
| Record name | 3-(1,2-Thiazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904085-96-7 | |
| Record name | 3-(1,2-Thiazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Isothiazol 5 Ylphenol and Its Derivatives
Strategies for Constructing the Isothiazole (B42339) Ring System
The formation of the isothiazole ring is a critical step that can be accomplished through various modern synthetic tactics. These methods provide pathways to functionalized isothiazoles that can serve as precursors to the target molecule.
Ring-Forming Reactions: Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for forming heterocyclic rings by creating a key bond within a single linear precursor. One notable method involves the trifluoroacetic acid (TFA)-promoted cyclization of N-propargylsulfinylamides. This reaction proceeds under mild conditions and assembles polyfunctionalized isothiazoles through the cleavage of C–S and O–S bonds, followed by an electrophilic cyclization and aromatization sequence. acs.org The process is operationally simple and demonstrates a broad substrate scope with moderate to good yields. acs.org
Another approach is the base-promoted intramolecular dehydrative cyclization of α-keto-N-acylsulfoximines. This reaction begins with the abstraction of an α-hydrogen, followed by a nucleophilic attack on the keto carbonyl group, which, after dehydration, yields 1,4-substituted isothiazolones. acs.org Oxidative cyclization of 3-aminopropenethiones using reagents like iodine or bromine also represents a classic and effective method for forming the S–N bond to close the isothiazole ring. thieme-connect.com
| Precursor Type | Reagent/Condition | Key Transformation | Ref. |
| N-propargyl tert-butanesulfinylamide | Trifluoroacetic Acid (TFA) | C–S and O–S bond cleavage, electrophilic cyclization | acs.org |
| α-keto-N-acylsulfoximines | Triethylamine (Et3N) | Intramolecular nucleophilic attack and dehydration | acs.org |
| 3-aminopropenethiones | Iodine or Bromine | Oxidative S–N bond formation | thieme-connect.com |
Heterocyclic Ring Construction via Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient route to complex molecules like isothiazoles by combining three or more starting materials in a single step. A notable example is the three-component reaction of enaminoesters, sulfur, and fluorodibromoamides or esters. researchgate.netacs.org This method is highly selective and proceeds through the cleavage of two C-F bonds and the concurrent formation of new C-S, C-N, and N-S bonds, providing access to isothiazoles that are valuable in drug discovery. researchgate.netacs.orgorganic-chemistry.org
These one-pot syntheses are advantageous due to their operational simplicity, high atom economy, and ability to generate diverse molecular structures by varying the starting components. researchgate.netnih.gov
Metal-Catalyzed Syntheses of Isothiazole Scaffolds
Transition metal catalysis has emerged as a key tool for the synthesis of complex heterocyclic systems. For isothiazoles, a rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles provides a versatile route. thieme-connect.comorganic-chemistry.org This reaction is proposed to proceed through an α-thiavinyl rhodium-carbenoid intermediate, which acts as a 1,3-dipole equivalent, reacting with the nitrile to form the isothiazole ring. thieme-connect.com This method allows for the synthesis of a wide variety of densely functionalized isothiazoles. organic-chemistry.org
| Metal Catalyst | Starting Materials | Key Intermediate | Ref. |
| Rhodium (Rh) | 1,2,3-Thiadiazoles, Nitriles | α-thiavinyl Rh-carbenoid | thieme-connect.comorganic-chemistry.org |
Novel Condensation Reactions for Isothiazole Formation
Condensation reactions provide a direct and often metal-free pathway to the isothiazole core. An operationally simple synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (NH₄OAc). organic-chemistry.orgthieme-connect.com This [4+1] annulation strategy relies on a cascade of imine formation, cyclization, and aerial oxidation to construct the C–N and S–N bonds in a single pot. organic-chemistry.orgthieme-connect.com
Another effective method is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate. In this (3+2)-heterocyclization, the aldehyde provides a three-atom fragment while the ammonium thiocyanate acts as a donor of the N–S fragment to complete the ring. thieme-connect.comthieme-connect.com
Methodologies for Integrating the Phenolic Moiety
Once the isothiazole scaffold is synthesized, or if a phenol (B47542) derivative is used as a starting point, the next critical phase is the integration of the phenolic moiety to yield 3-Isothiazol-5-ylphenol or its derivatives.
Electrophilic Aromatic Substitution Strategies on Phenol Derivatives
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The hydroxyl (-OH) group of phenol is a powerful activating substituent, making the aromatic ring highly nucleophilic and prone to substitution. byjus.comlibretexts.org This high reactivity allows reactions to occur under milder conditions than those required for benzene (B151609).
The -OH group is a strong ortho, para-director, meaning that incoming electrophiles are directed to the positions adjacent (ortho) and opposite (para) to the hydroxyl group. byjus.com This is due to the stabilization of the reaction intermediate (the arenium ion) through resonance, where the lone pairs on the hydroxyl oxygen can delocalize the positive charge. byjus.com
Key characteristics of EAS on phenols include:
High Reactivity : Phenols undergo substitution reactions like halogenation, nitration, and sulfonation more readily than benzene. byjus.comlibretexts.orgmlsu.ac.in Halogenation, for instance, can often proceed without a Lewis acid catalyst. byjus.com
Ortho, Para Selectivity : Substitution overwhelmingly occurs at the ortho and para positions. Directing an electrophile to the meta position of an unsubstituted phenol via a standard EAS reaction is not a feasible strategy.
Polysubstitution : The strong activation by the hydroxyl group can make it difficult to stop the reaction at monosubstitution, often leading to di- or tri-substituted products, such as the formation of 2,4,6-tribromophenol when phenol is treated with bromine water. byjus.comlibretexts.org
Given the ortho, para-directing nature of the hydroxyl group, synthesizing this compound—a meta-substituted product—via direct electrophilic substitution on phenol with an isothiazole-based electrophile is not a viable one-step approach. Alternative strategies, such as starting with a phenol derivative containing a meta-directing group or employing cross-coupling methodologies, would be necessary to achieve the desired substitution pattern.
Advanced Synthetic Routes to this compound and Its Derivatives Emerge
A comprehensive examination of advanced synthetic methodologies has revealed several promising pathways for the synthesis of this compound and its functionalized derivatives. While a direct, one-pot synthesis remains elusive in the current literature, strategic applications of modern catalytic and coupling reactions provide a roadmap for the construction of this valuable chemical entity.
Ruthenium-Catalyzed and Direct Functionalization Approaches
While Ruthenium-Catalyzed Ring-Closing Olefin Metathesis (RCM) is a powerful tool for the formation of cyclic olefins, its direct application to the synthesis of the phenol ring in this compound has not been specifically documented. The utility of RCM generally lies in the formation of carbocyclic and heterocyclic rings from acyclic diene precursors. The synthesis of a phenol ring via this methodology would require a conceptually novel substrate and catalytic system.
Similarly, the direct functionalization of phenol derivatives to attach an isothiazolyl group at a specific position presents significant challenges in terms of regioselectivity. While methods for the C-H functionalization of phenols are advancing, achieving the desired 3-isothiazolyl substitution at the 5-position of the phenol ring would likely require a directing group strategy to overcome the inherent ortho- and para-directing nature of the hydroxyl group. No specific methodologies for the direct C-H isothiazolation of phenols to produce this compound have been reported.
Coupling Reactions: The Cornerstone of Assembly
Cross-coupling reactions, particularly those catalyzed by palladium, stand out as the most viable and versatile strategies for the assembly of the this compound core.
Palladium-Catalyzed Cross-Coupling Methodologies
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. A plausible synthetic route to this compound would involve the coupling of a suitably protected 5-halophenol derivative with a 3-isothiazoleboronic acid or ester. The choice of protecting group for the phenol, such as a methyl or benzyl ether, would be crucial to prevent interference with the coupling reaction. Subsequent deprotection would then yield the target phenol.
Table 1: Potential Suzuki-Miyaura Coupling Partners for this compound Synthesis
| Phenol Precursor (Protected) | Isothiazole Precursor | Catalyst System (Example) |
| 5-Bromo-1-methoxybenzene | Isothiazole-3-boronic acid | Pd(PPh₃)₄, Na₂CO₃ |
| 1-Benzyloxy-5-bromobenzene | Isothiazole-3-boronic acid pinacol ester | PdCl₂(dppf), K₃PO₄ |
The Buchwald-Hartwig amination, another cornerstone of palladium catalysis, is primarily used for the formation of carbon-nitrogen bonds. While not directly applicable to the final C-C bond formation of the this compound backbone, it could be instrumental in the synthesis of isothiazole precursors. For instance, a halophenol could be coupled with an amine-containing precursor that can be subsequently converted into the isothiazole ring.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) offers another potential avenue, particularly if the isothiazole ring is sufficiently electron-withdrawing to activate a leaving group on the phenol precursor, or vice-versa. For example, a dihaloisothiazole could potentially react with a protected dihydroxyphenol derivative under SNAr conditions. However, controlling the regioselectivity to achieve the desired 3,5'-linkage would be a significant challenge and would likely depend on the differential reactivity of the leaving groups and the positions on both rings.
Chemo- and Regioselective Synthesis
Achieving the specific this compound linkage with high chemo- and regioselectivity is the central challenge. In the context of cross-coupling reactions, the selectivity is dictated by the placement of the halide (or triflate) and the boron functionality on the respective coupling partners. For the construction of the isothiazole ring on a pre-existing phenol, methods involving the reaction of β-ketoesters with sulfur and ammonia sources could be explored, where the substitution pattern of the starting ketoester would determine the final regiochemistry.
Derivatization and Functionalization of the Core Structure
Once the this compound core is synthesized, both the phenol and isothiazole rings are amenable to a wide range of derivatization and functionalization reactions.
The phenolic hydroxyl group can be readily converted into ethers, esters, and other functional groups using standard synthetic protocols. The aromatic ring of the phenol can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, with the position of substitution being directed by the hydroxyl and isothiazolyl groups.
The isothiazole ring also offers opportunities for further modification. Depending on the substituents already present, C-H functionalization or metal-halogen exchange followed by reaction with an electrophile could be employed to introduce additional functionality at the C4 position of the isothiazole ring.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent/Conditions | Potential Product |
| Phenol Derivatization | ||
| O-Alkylation | Alkyl halide, base | 3-Isothiazol-5-yl(alkoxy)benzene |
| O-Acylation | Acyl chloride, base | 3-Isothiazol-5-ylphenyl acetate |
| Nitration | HNO₃, H₂SO₄ | Nitrated this compound derivative |
| Isothiazole Derivatization | ||
| C-H Halogenation | N-Bromosuccinimide | 4-Bromo-3-isothiazol-5-ylphenol |
Derivatization and Functionalization of the this compound Core
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives. nih.gov Classical derivatization strategies for phenol fragments include etherification, esterification, and conversion to sulfonates, which alter the compound's polarity, lipophilicity, and potential for hydrogen bonding. nih.govmdpi.com
Etherification and Esterification:
O-alkylation (Etherification): This common modification is typically achieved by reacting the phenol with an alkyl halide in the presence of a base. For example, treating this compound with reagents like dimethyl sulfate can yield O-methylated products. thieme-connect.de The choice of base and reaction conditions can be tailored to favor O-alkylation over potential N-alkylation on the isothiazole ring. mdpi.comthieme-connect.de
O-acylation (Esterification): The synthesis of esters is readily accomplished by reacting the phenol with acyl chlorides or anhydrides. mdpi.comresearchgate.net This reaction introduces a carbonyl group, which can serve as a hydrogen bond acceptor and significantly modify the electronic properties of the parent molecule. Microwave-assisted acylation has been shown to promote the reaction on phenolic hydroxyls. nih.gov
Formation of Sulfonates: The phenolic hydroxyl can also be converted into sulfonate esters, such as tosylates or mesylates. These groups are excellent leaving groups in nucleophilic substitution reactions, providing a pathway to introduce a variety of other functional groups at this position.
The following table summarizes common modifications of the phenolic hydroxyl group:
Interactive Data Table: Modifications of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Type | Key Features |
| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether | Increases lipophilicity; removes hydrogen bond donor capability. |
| Esterification | Acyl chloride or Anhydride, Base | Ester | Introduces a carbonyl group; modifies electronic properties. |
| Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base | Sulfonate Ester | Creates an excellent leaving group for further substitution. |
Substitution Reactions on the Isothiazole Ring
The isothiazole ring is a stable aromatic system that can undergo various substitution reactions, although its reactivity is influenced by the two heteroatoms. medwinpublishers.com Functionalization of the ring itself is a powerful strategy for creating novel derivatives.
Halogenation: Direct halogenation of the isothiazole ring can be achieved, providing key intermediates for further synthesis. For instance, bromination can introduce a bromine atom onto the ring, which can then participate in cross-coupling reactions. researchgate.net
Palladium-Catalyzed Cross-Coupling: Halogenated isothiazole derivatives are valuable substrates for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse aryl, alkyl, or alkynyl groups onto the isothiazole core. thieme-connect.com
Lithiation and Alkylation: The isothiazole ring can be metallated using strong bases like organolithium reagents. The resulting lithium derivative can then be quenched with electrophiles, such as alkyl halides, to introduce substituents at specific positions on the ring. researchgate.net
Interactive Data Table: Isothiazole Ring Substitution Reactions
| Reaction Type | Reagents/Catalyst | Substrate | Product Feature |
| Halogenation | N-Bromosuccinimide (NBS) | This compound | Bromo-substituted isothiazole |
| Suzuki Coupling | Pd catalyst, Boronic acid | Bromo-isothiazole | Aryl or alkyl-substituted isothiazole |
| Stille Coupling | Pd catalyst, Organostannane | Bromo-isothiazole | Aryl, vinyl, or alkyl-substituted isothiazole |
| Alkylation | Organolithium, Alkyl halide | This compound | Alkyl-substituted isothiazole |
Side-Chain Functionalization Strategies
While this compound itself lacks side chains, they can be introduced using the methods described in section 2.4.2. Once installed, these side chains offer additional sites for functionalization, further expanding the structural diversity of the derivatives. researchgate.net
For example, a methyl group introduced onto the isothiazole ring can undergo further reactions. Condensation of an acetyl group on the isothiazole ring with aldehydes can occur at the methyl of the acetyl group, demonstrating the reactivity of such side chains. researchgate.net This allows for the elongation of the side chain and the introduction of new functional groups. Similarly, other alkyl side chains can be functionalized through oxidation, halogenation, or other standard organic transformations to introduce hydroxyls, carbonyls, or amine groups.
Introduction of Stereochemical Elements and Chiral Synthesis
The synthesis of enantiomerically pure derivatives is critical for applications where specific stereochemistry is required. Asymmetric synthesis can be approached in several ways to introduce chirality into molecules derived from this compound.
Use of Chiral Building Blocks: A straightforward strategy is to incorporate a chiral starting material during the synthesis. For example, a chiral amine or other precursor can be used to construct the isothiazole ring or be appended to it, resulting in a chiral final product.
Asymmetric Catalysis: This is a powerful approach for creating stereocenters with high enantioselectivity. nih.gov While direct asymmetric functionalization of the this compound core is challenging, substituents introduced onto the molecule can be targets for asymmetric reactions. For instance, a prochiral ketone on a side chain could be asymmetrically reduced, or a double bond could be asymmetrically hydrogenated using a chiral transition-metal catalyst. mdpi.comnih.gov
Diastereoselective Reactions: If a chiral center is already present in a derivative, subsequent reactions can be influenced by this existing stereocenter, leading to the formation of one diastereomer preferentially over another. This substrate-controlled diastereoselectivity is a cornerstone of complex molecule synthesis. nih.gov The catalyst, rather than the substrate, can also determine the relative configuration in some asymmetric catalytic reactions. nih.gov
These advanced synthetic methodologies provide a robust toolkit for the targeted design and synthesis of novel this compound derivatives, enabling the systematic exploration of their structure-activity relationships.
Chemical Reactivity and Transformation Pathways of 3 Isothiazol 5 Ylphenol
Reactivity Profiles of the Isothiazole (B42339) Heterocycle within the Scaffold
The isothiazole ring is an aromatic heterocycle, and its reactivity is dictated by the presence of nitrogen and sulfur heteroatoms, which influence the electron distribution within the ring. thieme-connect.com In general, the isothiazole ring is characterized by a degree of aromaticity that makes it susceptible to various chemical transformations under specific conditions. Positions 3 and 5 of the isothiazole ring are generally favorable for attack by nucleophilic reagents, whereas position 4 is the preferred site for electrophilic attack. thieme-connect.com
Nucleophilic and Electrophilic Attack at Ring Positions
The electronic nature of the isothiazole ring in 3-Isothiazol-5-ylphenol renders it susceptible to both nucleophilic and electrophilic attacks at specific positions.
Electrophilic Attack: The C4 position of the isothiazole ring is the most electron-rich and, therefore, the primary site for electrophilic substitution. This is analogous to the reactivity observed in other isothiazole derivatives. thieme-connect.com However, the strongly activating phenolic group on the scaffold can direct electrophiles to the aromatic phenol (B47542) ring, making selective substitution on the isothiazole ring challenging without appropriate protecting group strategies.
Nucleophilic Attack: The C3 and C5 positions are electron-deficient and thus targets for nucleophiles. Nucleophilic attack on the isothiazole ring, particularly when quaternized at the nitrogen atom, can lead to ring-opening reactions. cdnsciencepub.com Studies on isothiazolium salts have shown that strong nucleophiles can attack the sulfur atom or the C3 position, often resulting in complex rearrangements or fragmentation of the heterocyclic ring. cdnsciencepub.comresearchgate.net For instance, attack by amines or hydrosulfide ions on isothiazolium salts can lead to acyclic products. cdnsciencepub.com
Table 1: Predicted Reactivity at Isothiazole Ring Positions
| Ring Position | Type of Attack | Predicted Reactivity and Rationale |
| C3 | Nucleophilic | Electron-deficient due to adjacent nitrogen; susceptible to attack, especially in quaternized salts. |
| C4 | Electrophilic | Most electron-rich carbon; primary site for electrophilic substitution (e.g., halogenation, nitration). |
| C5 | Nucleophilic | Electron-deficient due to adjacent sulfur; susceptible to attack and can be more active than C3 in some nucleophilic substitutions. thieme-connect.com |
| N2 | N-Alkylation | The lone pair of electrons on the nitrogen atom allows for reaction with alkyl halides to form isothiazolium salts. |
Photo-induced Rearrangements and Isomerization Pathways
Isothiazole derivatives are known to undergo significant structural changes upon photoexcitation. d-nb.info Irradiation, typically with UV light, can induce a series of rearrangements leading to the formation of isomeric structures, most notably thiazoles. acs.org
Theoretical and experimental studies on substituted isothiazoles have identified several potential mechanisms for these photochemical transformations: d-nb.info
Internal Cyclization–Isomerization: This pathway involves the formation of a transient bicyclic intermediate.
Ring Contraction–Ring Expansion: This route proceeds through the formation of high-energy intermediates like thioketone–azirine species, which then cyclize to form the rearranged product. d-nb.info
Direct Mechanism: This pathway suggests a more direct route from the excited state of the reactant to the photoproduct via a conical intersection.
For this compound, it is plausible that UV irradiation could induce a permutation of the ring atoms, potentially converting the 3-isothiazolyl moiety into a thiazolyl group. The specific outcome would likely depend on the solvent, irradiation wavelength, and the presence of other reagents like triplet sensitizers or bases. acs.org
Table 2: Potential Photo-induced Isomerization Pathways for the Isothiazole Ring
| Pathway | Proposed Intermediates | Potential Product |
| P4 Transposition | Isocyanosulfide | 4-substituted thiazole (B1198619) |
| Valence Bond Tautomerization | Dewar-like intermediates | Permutated isothiazole or thiazole isomers |
Thermal Decomposition Mechanisms
The thermal stability of such heterocycles is often significant, with decomposition initiating at temperatures well above 250°C. nih.gov The initial and weakest point in the isothiazole ring is likely the N-S bond. Thermal cleavage of this bond would generate a diradical species. Subsequent fragmentation and rearrangement could lead to the elimination of small, stable molecules. The decomposition process is expected to proceed via a radical mechanism, leading to a complex mixture of volatile products. mdpi.com
Hypothesized major steps in thermal decomposition:
Initiation: Homolytic cleavage of the N-S bond.
Propagation: Ring fragmentation leading to the formation of smaller radical species and molecules such as hydrogen cyanide (HCN), sulfur-containing fragments, and hydrocarbons.
Termination: Combination of radical species.
Reactivity of the Phenolic Moiety
The phenolic moiety is a highly reactive functional group that dominates the chemical behavior of the this compound scaffold, particularly in electrophilic aromatic substitution and oxidation reactions.
Oxidation Reactions and Quinone Formation
Phenols are readily oxidized. The hydroxyl group activates the aromatic ring, making it susceptible to oxidation even by mild oxidizing agents. libretexts.org The oxidation of phenols can proceed through various pathways, often involving the formation of a phenoxy radical as a key intermediate. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring.
Further oxidation of the phenoxy radical can lead to the formation of quinones. nih.gov In the case of this compound, oxidation would likely yield an ortho-benzoquinone, as the para position is blocked by the isothiazole substituent. The reaction can be initiated by chemical oxidants (e.g., Fremy's salt, chromic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)), enzymes (e.g., laccases, tyrosinases), or electrochemically. libretexts.orguc.ptresearchgate.net The oxidation potential of the phenol is influenced by the electronic nature of its substituents; the isothiazole ring likely acts as an electron-withdrawing group, which may slightly increase the oxidation potential compared to unsubstituted phenol. mdpi.com
Table 3: Potential Oxidation Reactions of the Phenolic Moiety
| Reagent/Condition | Intermediate | Potential Product(s) |
| Fremy's Salt (Potassium nitrosodisulfonate) | Phenoxy radical | o-Benzoquinone derivative |
| Chromic Acid (H₂CrO₄) | Phenoxy radical | o-Benzoquinone derivative, potential for ring cleavage under harsh conditions |
| Laccase/O₂ | Phenoxy radical | Polymeric materials via radical coupling, o-Benzoquinone derivative |
| Electrochemical Oxidation | Phenoxy cation radical | o-Benzoquinone derivative, polymeric films on electrode surface |
Functional Group Interconversions on the Aromatic Ring
The hydroxyl group of the phenol and the activated aromatic ring provide sites for numerous functional group interconversions.
Reactions of the Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a highly nucleophilic phenoxide ion. This ion is a key intermediate in reactions such as the Williamson ether synthesis, where it reacts with an alkyl halide to form an ether. gordon.eduorganic-synthesis.comwikipedia.orgmasterorganicchemistry.com Similarly, esterification can be achieved by reacting the phenol with an acyl chloride or acid anhydride. wikipedia.org
Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution. byjus.combritannica.com Since the para position is occupied by the isothiazole ring, electrophilic attack will be directed to the two ortho positions (C2 and C6 of the phenol ring). Due to the high reactivity of the phenol ring, these reactions often proceed under mild conditions, sometimes without the need for a Lewis acid catalyst. chemistrysteps.com Polysubstitution can be a common issue if the reaction conditions are not carefully controlled. libretexts.org
Table 4: Common Functional Group Interconversions for this compound
| Reaction Type | Reagent(s) | Functional Group Transformation |
| Etherification (Williamson) | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl halide (R-X) | Phenol (-OH) → Ether (-OR) |
| Esterification | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O) | Phenol (-OH) → Ester (-OCOR) |
| Halogenation | Br₂ in CCl₄ or Bromine water | Ar-H → Ar-Br (at ortho positions) |
| Nitration | Dilute HNO₃ | Ar-H → Ar-NO₂ (at ortho positions) |
| Sulfonation | Concentrated H₂SO₄ | Ar-H → Ar-SO₃H (at ortho positions) |
| Friedel-Crafts Alkylation | Alkene, Lewis Acid | Ar-H → Ar-R (at ortho positions) |
| Kolbe-Schmitt Reaction | 1. NaOH 2. CO₂ | Ar-H → Ar-COOH (at ortho positions) |
Intramolecular Cyclization and Rearrangement Processes
Detailed experimental or computational studies specifically documenting the intramolecular cyclization and rearrangement processes of this compound are not extensively available in publicly accessible literature. However, based on the fundamental principles of heterocyclic and phenol chemistry, potential transformation pathways can be postulated.
The presence of the hydroxyl group on the phenyl ring ortho or para to the isothiazole substituent could, under specific conditions, participate in intramolecular reactions. For instance, in the presence of strong acids or bases, or under photochemical conditions, the potential for cyclization exists, although such reactions are not commonly reported for simple isothiazolylphenols.
Photochemical rearrangements are a known phenomenon in some heterocyclic systems. For example, irradiation can induce rearrangement of heteroatoms and migration of substituents in certain isothiazole and thiazole derivatives researchgate.net. While specific studies on this compound are lacking, it is conceivable that under UV irradiation, the isothiazole ring could undergo transformations.
It is important to note that the isothiazole ring itself is a stable aromatic system, and thus, significant energy input would likely be required to induce such rearrangements medwinpublishers.comresearchgate.net. Any proposed intramolecular cyclization or rearrangement would need to overcome the inherent aromatic stability of both the isothiazole and the phenol rings.
Stability Studies under Diverse Chemical Conditions
Comprehensive stability data specifically for this compound is not widely reported. However, the stability of the compound can be inferred from the known chemical properties of isothiazoles and phenols. The isothiazole ring is generally considered to be a stable aromatic moiety medwinpublishers.comresearchgate.net.
The stability of isothiazole derivatives can be affected by factors such as pH, temperature, and exposure to light. For instance, some isothiazolinones, which are related compounds, exhibit limited stability under alkaline conditions, at elevated temperatures, and upon UV exposure researchgate.net. While this compound is an aromatic isothiazole and not an isothiazolinone, and therefore expected to be more stable, these factors can still influence its long-term stability.
The phenolic hydroxyl group can undergo oxidation, especially in the presence of oxidizing agents or under alkaline conditions, which can lead to the formation of colored degradation products. The potential for such degradation would be a key consideration in the handling and storage of this compound.
The following table summarizes the expected stability of this compound under various conditions, based on the general behavior of isothiazoles and phenols.
| Condition | Expected Stability of this compound | Potential Transformation Pathways |
|---|---|---|
| Acidic (e.g., dilute HCl) | Generally stable | Protonation of the isothiazole nitrogen is possible, but ring cleavage is unlikely under mild acidic conditions. |
| Basic (e.g., dilute NaOH) | Moderately stable | Deprotonation of the phenolic hydroxyl group will occur. The resulting phenoxide may be more susceptible to oxidation. Strong basic conditions could potentially lead to ring-opening of the isothiazole, although this is less common for aromatic isothiazoles compared to isothiazolinones. |
| Thermal | Expected to be relatively stable at moderate temperatures. | Decomposition at high temperatures is likely, with potential fragmentation of both the phenol and isothiazole rings. |
| Photochemical (UV light) | Potential for degradation | Photochemical rearrangements or degradation of the isothiazole ring, as well as photo-oxidation of the phenol ring, are possible with prolonged exposure to UV light. |
Structure Activity Relationship Sar Studies of 3 Isothiazol 5 Ylphenol Analogs
Elucidation of Pharmacophoric Requirements for Biological Efficacy
A pharmacophore model for this class of compounds typically involves a hydrogen bond donor (the phenolic hydroxyl group), a hydrogen bond acceptor region (the isothiazole (B42339) nitrogen), and a specific spatial arrangement of the two aromatic rings that facilitates interactions with a biological target.
The phenolic hydroxyl group is often a crucial anchor for binding to biological targets. Its ability to act as a hydrogen bond donor is a key interaction in many receptor-ligand complexes nih.govnih.govacs.org. Studies on related phenolic compounds demonstrate that the hydroxyl group frequently interacts with key amino acid residues like arginine or glutamic acid in a receptor's binding pocket nih.govnih.govresearchgate.net.
The position and nature of other substituents on the phenolic ring can modulate activity through steric and electronic effects:
Electron-Donating Groups (EDGs): Alkyl or alkoxy groups can increase the electron density of the ring system. While this might decrease the acidity of the phenol (B47542), these groups can provide beneficial hydrophobic interactions within a binding site.
Steric Bulk: Large substituents, particularly at the ortho positions to the hydroxyl group or the isothiazole linkage, can force a change in the molecule's conformation, affecting how it fits into a binding pocket.
Table 1: Hypothetical Impact of Phenolic Ring Substituents on Biological Activity This table illustrates general principles derived from SAR studies of various phenolic compounds.
| Substituent (R) | Position | Expected Electronic Effect | Potential Impact on Activity | Rationale |
|---|---|---|---|---|
| -H | - | Neutral | Baseline Activity | Unsubstituted parent compound. |
| -Cl | Ortho to -OH | Electron-withdrawing | Decrease | Potential steric hindrance with the binding pocket and disruption of optimal hydroxyl group orientation. |
| -F | Meta to -OH | Electron-withdrawing | Increase | May enhance hydrogen bond donating capacity of the phenol without adding significant steric bulk. |
| -OCH₃ | Para to -OH | Electron-donating | Variable | Can act as a hydrogen bond acceptor and engage in favorable hydrophobic interactions, but may also introduce steric clashes. |
The isothiazole ring serves as a bioisostere for other aromatic or heteroaromatic systems and its substitution pattern is critical for modulating biological activity. The nitrogen atom typically acts as a hydrogen bond acceptor.
Position 3: This position is adjacent to the sulfur atom and directly opposite the phenyl ring. Small, lipophilic substituents may be well-tolerated and could occupy small hydrophobic pockets in a receptor.
Position 4: This is the most electron-rich carbon on the ring and can be susceptible to metabolic modification nih.gov. Introducing substituents at this position can block metabolic pathways, potentially improving the compound's pharmacokinetic profile. Studies on some isothiazole-containing compounds have shown that this position can be a site of P450-mediated bioactivation, leading to the formation of reactive intermediates nih.gov. Blocking this site with a small, inert group like a methyl or fluoro group can be a strategic design choice.
Table 2: Postulated Influence of Isothiazole Ring Substitutions on Biological Activity This table is based on general principles of isothiazole chemistry and metabolism.
| Substituent (X) | Position | Potential Impact on Activity | Rationale |
|---|---|---|---|
| -H | 4 | Baseline Activity | Parent compound, may be susceptible to metabolism. |
| -CH₃ | 4 | Increase | Blocks a potential site of metabolism, potentially increasing bioavailability and duration of action. |
| -F | 4 | Increase | Acts as a bioisostere for hydrogen, blocks metabolism, and may form favorable polar interactions. |
In the parent 3-Isothiazol-5-ylphenol structure, the two rings are directly connected. This creates a semi-rigid scaffold where the primary flexibility comes from the rotation around the carbon-carbon single bond linking the rings. This rotational freedom dictates the dihedral angle between the planes of the two rings. The optimal dihedral angle is highly dependent on the shape of the target binding site. In analogs where a linker (e.g., methylene, ethylene (B1197577), ether) is introduced, the length and flexibility can be tuned to optimize the distance and orientation between the two key ring systems to better match the pharmacophore requirements of the target. However, for analogs with a direct linkage, SAR focuses on how substituents influence the preferred rotational angle.
Conformational Analysis and its Correlation with Biological Activity
The molecule's conformation is primarily defined by the torsional or dihedral angle of the bond connecting the two rings. A planar conformation (dihedral angle of 0° or 180°) maximizes π-system conjugation but may be energetically unfavorable due to steric clashes between atoms on the two rings. A perpendicular conformation (90°) minimizes steric hindrance but reduces electronic conjugation.
The biologically active conformation is the specific shape the molecule adopts when it binds to its target. This bound conformation may not be the lowest energy conformation in solution nih.gov. Substituents on either ring can heavily influence the preferred conformation:
Ortho-substituents: Placing substituents adjacent to the inter-ring bond will create steric hindrance, forcing the rings to adopt a more twisted, non-planar conformation. This can either increase or decrease activity depending on whether the twisted shape is a better or worse fit for the binding site.
Intramolecular Hydrogen Bonding: A substituent on the isothiazole ring that can form a hydrogen bond with the phenolic hydroxyl group would lock the molecule into a specific, more planar conformation, significantly restricting its flexibility.
Understanding the relationship between conformation and activity is crucial for designing analogs with improved potency. If the target structure is known, molecular docking can predict the likely binding conformation, guiding the design of more rigid analogs that are "pre-organized" into the active shape.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity laccei.orgresearchgate.net. For this compound analogs, a QSAR model can help predict the activity of newly designed compounds and provide insight into the physicochemical properties that drive potency.
A typical 2D-QSAR study involves:
Data Set: A series of analogs with experimentally determined biological activities (e.g., IC₅₀ values).
Descriptor Calculation: Calculating various molecular descriptors for each analog. These can include:
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies. These describe a molecule's electronic properties.
Steric Descriptors: Molecular weight, molar volume, surface area. These relate to the size and shape of the molecule.
Hydrophobic Descriptors: LogP (octanol-water partition coefficient). This measures the lipophilicity of the compound.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that correlates a combination of descriptors with biological activity.
A hypothetical QSAR equation for this series might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(Molar Volume) + c₃*(Dipole Moment)
This equation would suggest that activity increases with higher lipophilicity (LogP) and a larger dipole moment, but decreases with molecular size (Molar Volume). Such models must be rigorously validated to ensure they have predictive power nih.gov.
Table 3: Example of a Hypothetical 2D-QSAR Model for this compound Analogs
| Compound | pIC₅₀ (Observed) | LogP | Molar Volume (ų) | pIC₅₀ (Predicted) |
|---|---|---|---|---|
| Analog 1 | 6.5 | 2.8 | 150 | 6.6 |
| Analog 2 | 7.1 | 3.2 | 155 | 7.0 |
| Analog 3 | 6.2 | 2.9 | 165 | 6.1 |
| Analog 4 | 7.8 | 3.8 | 160 | 7.7 |
Targeted Design Strategies based on SAR Insights
The insights gained from SAR and QSAR studies are used to guide the rational design of new, improved analogs. Key strategies include:
Scaffold Hopping and Bioisosteric Replacement: If the isothiazole ring is found to be metabolically liable, it could be replaced with a bioisostere—a different functional group with similar steric and electronic properties—such as an isoxazole (B147169), pyrazole, or thiazole (B1198619) ring nih.gov. This strategy aims to improve metabolic stability while retaining biological activity.
Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to visualize how the analogs bind. This allows for the targeted design of new substituents that can form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor, leading to enhanced potency and selectivity.
Fragment-Based Growth: Based on the SAR, which indicates that a particular region of the molecule is important for activity, new fragments can be "grown" from that position to explore additional binding interactions within the target site. For example, if a small hydrophobic pocket is identified near the 3-position of the isothiazole, analogs with different small alkyl groups at that position would be synthesized.
Optimizing Physicochemical Properties: SAR data can be used to fine-tune properties like lipophilicity (LogP) to improve absorption and distribution, or to block sites of metabolism to increase the compound's half-life in the body.
By systematically applying these strategies, medicinal chemists can evolve the initial this compound scaffold into a highly potent and selective drug candidate with favorable pharmacokinetic properties.
Biological and Pharmacological Investigations of 3 Isothiazol 5 Ylphenol Derivatives
Antimicrobial Activity Research
Derivatives of isothiazole (B42339) have been widely investigated for their potential as antimicrobial agents, demonstrating a broad spectrum of activity against bacteria, fungi, and viruses.
Antibacterial Mechanisms of Action
The antibacterial activity of isothiazole derivatives is attributed to their ability to interfere with essential cellular processes in bacteria. While the precise mechanisms for 3-Isothiazol-5-ylphenol derivatives are not extensively documented, studies on related thiazole (B1198619) compounds suggest several modes of action. For instance, some thiazole derivatives have been shown to inhibit bacterial cell division by targeting essential proteins like FtsZ. Additionally, the amphiphilic nature of certain thiazole derivatives may facilitate their integration into bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death nih.gov.
Research on various heteroaryl thiazole derivatives has identified the inhibition of the E. coli MurB enzyme as a putative mechanism of their antibacterial activity nih.gov. The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the aromatic rings. For example, in a series of 5-methylthiazole (B1295346) based thiazolidinones, substitution at the C-3 position of the benzene (B151609) ring was found to favor antibacterial activity mdpi.com.
The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. The following table summarizes the MIC values for selected thiazole derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 3 | B. cereus | 230-700 | nih.gov |
| Compound 4c | E. coli | <31.25 | scielo.br |
| Compound 4b | K. pneumoniae | 62.5 | scielo.br |
| Compound 7 | Various bacteria | 43.3-86.7 (µM) | mdpi.com |
Antifungal Efficacy and Cellular Targets
Isothiazole and thiazole derivatives have also demonstrated significant potential as antifungal agents. The proposed mechanisms of antifungal action for some thiazole derivatives include the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi nih.gov. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.
Studies on newly synthesized thiazole derivatives have shown a potent antifungal effect against Candida albicans strains, with their activity being comparable or even superior to the established antifungal agent nystatin (B1677061) nih.gov. The mechanism of action is suggested to involve the fungal cell wall, as the presence of sorbitol, an osmotic protectant, significantly increased the MIC values of these compounds nih.gov.
The antifungal activity of selected thiazole derivatives is presented in the table below.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 9 | Various fungi | 60-230 | nih.gov |
| Thiazole derivatives | C. albicans | 0.008-7.81 | nih.gov |
| Compound 4f | C. glabrata | 31.25 | scielo.br |
Antiviral Properties and Inhibition of Viral Replication
The antiviral potential of isothiazole derivatives has been explored against a range of DNA and RNA viruses. Certain isothiazole derivatives have shown efficacy against Human Immunodeficiency Virus (HIV-1 and HIV-2), poliovirus, and echovirus cncb.ac.cnnih.gov. For instance, 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate demonstrated high selectivity indexes for poliovirus 1 and Echovirus 9 cncb.ac.cnnih.gov.
Further studies have synthesized new isothiazole derivatives based on these lead compounds. One such derivative, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, was found to be active against several rhinoviruses, Coxsackie B1, and the measles virus cncb.ac.cnnih.gov. The mechanism of action for some of these compounds against poliovirus is suggested to be the inhibition of an early process in viral replication, specifically virus uncoating.
Anticancer Research and Cytotoxicity Mechanisms
In addition to their antimicrobial properties, derivatives of isothiazole and thiazole have been a focus of anticancer research due to their ability to inhibit cancer cell growth and induce cell death.
Inhibition of Cancer Cell Proliferation
A variety of thiazole and isothiazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. For example, a study on 2-(4-nitrophenyl)isothiazol-3(2H)-one showed its potential as a selective agent against hepatocellular carcinoma cells nih.gov. Similarly, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones displayed the ability to suppress the growth of MCF-7 and HepG2 cancer cell lines mdpi.com.
Modulation of Oncogenic Pathways
Derivatives of isothiazole, the core heterocyclic scaffold of this compound, have demonstrated the ability to interfere with key signaling pathways implicated in cancer development and progression. A crucial pathway often dysregulated in various cancers is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which plays a central role in cell growth, proliferation, and survival. nih.govmdpi.combio-connect.nl
Studies on certain thiazole derivatives, which are structural isomers of isothiazoles, have shown significant inhibitory effects on this pathway. For instance, a novel naphthalene-azine-thiazole hybrid, Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate, exhibited potent anticancer activity against an ovarian cancer cell line (OVCAR-4) with an IC₅₀ value of 1.569 ± 0.06 μM. Mechanistic studies revealed that this compound inhibited PI3Kα with an IC₅₀ of 0.225 ± 0.01 μM, leading to a decrease in the phosphorylation of downstream targets Akt and mTOR. This inhibition of the PI3K/Akt/mTOR cascade ultimately resulted in cell cycle arrest at the G2/M phase and a significant increase in apoptosis.
The phenolic moiety of this compound also suggests potential for oncogenic pathway modulation. Phenolic compounds, such as flavonoids, have been reported to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cells. mdpi.com For example, the flavonoid apigenin (B1666066) has been shown to block this pathway in liver cancer cells, leading to the induction of autophagy and inhibition of cell proliferation. mdpi.com
Table 1: Investigated Activity of a Thiazole Derivative on the PI3K/Akt/mTOR Pathway
| Compound | Cancer Cell Line | Target | IC₅₀ (μM) | Downstream Effects |
|---|
Enzyme Inhibition and Receptor Binding Studies
The isothiazole and phenol (B47542) moieties are present in numerous compounds that have been investigated for their ability to interact with and inhibit various enzymes and receptors.
Characterization of Enzyme Inhibition Kinetics
One study on a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives identified a potent 5-LOX inhibitor with an IC₅₀ value of 127 nM. nih.gov Another investigation into isoxazole (B147169) derivatives reported a compound with a 5-LOX inhibitory IC₅₀ of 8.47 μM. nih.govbiorxiv.org The mechanism of inhibition for these classes of compounds often involves competitive binding to the active site of the enzyme.
Furthermore, studies on 2-(benzo[d]thiazol-2-yl)phenol sulfonate derivatives have demonstrated their potential as inhibitors of enzymes like acetylcholinesterase, tyrosinase, and pancreatic lipase, with IC₅₀ values in the micromolar range. researchgate.net
Ligand-Target Interaction Analysis in Receptor Assays
The phenol component of this compound suggests a potential for interaction with various receptors, including nuclear hormone receptors. Bisphenol A (BPA) and its derivatives, for example, are known to bind to estrogen receptors (ERα and ERβ). nih.gov Competitive binding assays using radiolabeled estradiol (B170435) have shown that some bisphenol derivatives can bind to ERβ with high affinity, with IC₅₀ values in the low nanomolar range. nih.gov These interactions can lead to either agonistic or antagonistic effects, thereby modulating estrogen-regulated gene expression.
Table 2: Estrogen Receptor Beta (ERβ) Binding Affinity of Selected Bisphenol Derivatives
| Compound | ERβ IC₅₀ (nM) |
|---|---|
| Estradiol (E2) | 2.17 ± 0.6 |
| Bisphenol C | 2.99 ± 1.0 |
Specificity and Selectivity Profiling against Biological Targets
The selectivity of isothiazole and phenol derivatives against different biological targets is a critical aspect of their therapeutic potential. For instance, some thiazole-based compounds have been developed as selective COX-1 inhibitors, which could offer a different therapeutic window compared to non-selective NSAIDs or COX-2 selective inhibitors. nih.gov Similarly, the differential binding affinities of phenolic compounds for ERα and ERβ highlight the potential for developing receptor-subtype-selective modulators. nih.gov The development of selective inhibitors and receptor ligands is crucial for minimizing off-target effects and improving the safety profile of potential drug candidates.
Immunomodulatory and Anti-inflammatory Potentials
Both isothiazole and phenolic compounds are known to possess immunomodulatory and anti-inflammatory properties.
Isothiazole derivatives have been reported to exhibit anti-inflammatory effects in various preclinical models. nih.gov The primary mechanism for this activity is often attributed to the inhibition of pro-inflammatory enzymes like COX and LOX, as mentioned earlier. By inhibiting these enzymes, isothiazole-containing compounds can reduce the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.
Phenolic compounds, including flavonoids and other polyphenols, are well-documented for their broad-ranging immunomodulatory and anti-inflammatory effects. nih.gov These compounds can influence the activity of various immune cells and modulate the production of cytokines. For instance, certain polyphenols have been shown to suppress the activation of the JAK/STAT signaling pathway, a critical pathway in cytokine signal transduction. nih.gov This can lead to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Mechanisms of Action at the Molecular and Cellular Level
The therapeutic effects of isothiazole and phenol derivatives are underpinned by their interactions with specific molecular targets and their influence on various cellular processes.
At the molecular level, these compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of signaling pathways. For example, the inhibition of the PI3K/Akt/mTOR pathway by certain thiazole derivatives directly impacts fundamental cellular processes such as cell cycle progression and apoptosis. nih.gov
A key molecular mechanism underlying the anti-inflammatory and immunomodulatory effects of many phenolic and some heterocyclic compounds is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govmdpi.com NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity. nih.govmdpi.com Certain compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Furthermore, the modulation of the JAK/STAT pathway by phenolic compounds represents another important mechanism of action. nih.gov By interfering with this pathway, these compounds can control the cellular responses to a wide range of cytokines and growth factors, thereby influencing immune cell differentiation, activation, and function. targetmol.comnih.govresearchgate.net
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate |
| Apigenin |
| N-aryl-4-aryl-1,3-thiazole-2-amine |
| 2-(benzo[d]thiazol-2-yl)phenol sulfonate |
| Bisphenol A (BPA) |
| Estradiol (E2) |
| Bisphenol C |
Target Identification and Validation
The precise molecular targets of this compound and its derivatives are not extensively documented in publicly available scientific literature. However, the broader class of isothiazole-containing compounds has been investigated for its interaction with various biological targets. For instance, some isothiazole derivatives have been explored as potential inhibitors of enzymes such as kinases, which are crucial in cellular signaling and are often dysregulated in diseases like cancer. The phenolic hydroxyl group in the this compound structure could also play a role in target binding, potentially through hydrogen bonding interactions within the active site of a target protein.
Validation of these potential targets would typically involve a series of biochemical and cellular assays. Initial screening might utilize in vitro enzyme inhibition assays to identify direct interactions. Subsequent validation in cell-based models would be crucial to confirm that the compound's activity in a cellular context is mediated by the identified target. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could be employed to confirm direct binding and to characterize the thermodynamics of the interaction.
Cellular Pathway Perturbation Analysis
Detailed studies on the specific cellular pathways perturbed by this compound derivatives are limited. However, based on the known activities of related isothiazole and phenolic compounds, several pathways could be hypothetically affected. For example, if these derivatives act as kinase inhibitors, they could modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K)-Akt pathway, both of which are central to cell proliferation, survival, and differentiation.
Analysis of cellular pathway perturbations would involve a range of molecular biology techniques. High-throughput screening using reporter gene assays can provide initial insights into which signaling pathways are affected. More detailed analysis would employ techniques like Western blotting to examine the phosphorylation status of key proteins within a suspected pathway. Global approaches, such as transcriptomics (RNA-seq) and proteomics, can provide an unbiased view of the cellular response to compound treatment, revealing a comprehensive picture of the perturbed pathways.
Therapeutic Applications of Isothiazolylphenol Scaffolds in Medicinal Chemistry
While the specific therapeutic applications of this compound are not yet established, the isothiazole ring is a component of several compounds with demonstrated biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The phenolic moiety is also a well-known pharmacophore present in many drugs and natural products, often contributing to antioxidant and other biological effects.
The combination of these two scaffolds in this compound suggests a potential for a range of therapeutic applications. For example, derivatives of this scaffold could be investigated as novel anti-inflammatory agents, potentially targeting enzymes involved in the inflammatory cascade. Their structural features might also lend themselves to the development of new anticancer agents, particularly if they can be shown to inhibit key oncogenic pathways. Furthermore, the isothiazole ring is known for its antimicrobial properties, suggesting that derivatives of this compound could be explored as new antibacterial or antifungal agents.
Below is a table summarizing the potential therapeutic applications of isothiazolylphenol scaffolds based on the known activities of the individual isothiazole and phenol moieties.
| Compound Class | Potential Biological Target | Potential Therapeutic Application |
| Isothiazole Derivatives | Kinases, Proteases | Anti-cancer, Anti-inflammatory |
| Phenolic Compounds | Various enzymes, Receptors | Antioxidant, Anti-inflammatory |
| Isothiazolylphenol Scaffolds | (Hypothetical) Kinases, Inflammatory enzymes | Anti-cancer, Anti-inflammatory, Antimicrobial |
Further research is necessary to fully elucidate the biological and pharmacological properties of this compound and its derivatives. The identification of specific molecular targets and the understanding of their effects on cellular pathways will be critical in unlocking the therapeutic potential of this interesting chemical scaffold.
Computational and Theoretical Studies of 3 Isothiazol 5 Ylphenol
Quantum Chemical Calculations
Quantum chemical calculations would provide a fundamental understanding of the molecule's intrinsic properties.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)This analysis would focus on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule.
Hypothetical Data Table for Electronic Structure Analysis:
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Reactivity Descriptors (e.g., Fukui Functions)Reactivity descriptors derived from conceptual DFT, such as Fukui functions, would be used to predict the most likely sites for nucleophilic and electrophilic attack on the 3-Isothiazol-5-ylphenol molecule. This information is invaluable for understanding its reaction mechanisms and potential interactions with other molecules.
Hypothetical Data Table for Fukui Functions:
| Atomic Site | f(r)+ (Electrophilic Attack) | f(r)- (Nucleophilic Attack) |
|---|---|---|
| N (Isothiazole) | Data not available | Data not available |
| S (Isothiazole) | Data not available | Data not available |
| O (Phenol) | Data not available | Data not available |
Tautomeric Equilibria and Stability InvestigationsThe presence of the phenol (B47542) group and the isothiazole (B42339) ring suggests the possibility of tautomerism. Computational studies would be essential to determine the relative stabilities of different tautomeric forms of this compound in various environments (e.g., gas phase, different solvents). This would involve calculating the Gibbs free energy of each tautomer to predict the equilibrium populations.
Hypothetical Data Table for Tautomeric Equilibria:
| Tautomer | Relative Energy (kcal/mol) | % Population (in water) |
|---|---|---|
| Phenol form | Data not available | Data not available |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations would be performed to explore the potential of this compound as a ligand for specific biological targets, such as enzymes or receptors.
Prediction of Binding Modes and AffinitiesThese simulations would predict the preferred orientation of this compound within the binding site of a target protein and estimate the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potentially more potent interaction.
Hypothetical Data Table for Binding Affinity:
| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| e.g., Kinase X | Data not available | Data not available |
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)A detailed analysis of the docking results would identify the specific intermolecular interactions that stabilize the ligand-target complex. These could include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. Understanding these interactions is crucial for optimizing the ligand's structure to improve its binding affinity and selectivity.
Hypothetical Data Table for Intermolecular Interactions:
| Interaction Type | Interacting Residues in Target | Distance (Å) |
|---|---|---|
| Hydrogen Bond | Data not available | Data not available |
| Pi-Pi Stacking | Data not available | Data not available |
While the computational and theoretical study of this compound would be a valuable scientific endeavor, the necessary data is not currently present in the accessible scientific literature. The hypothetical frameworks and data tables presented above illustrate the types of information that such a study would provide. Future research is required to computationally characterize this compound and explore its potential applications.
Molecular Dynamics Simulations to Explore Conformational Dynamics
Molecular dynamics (MD) simulations provide a cinematic view of molecular motion, offering insights into the conformational flexibility of a molecule, which is crucial for its biological activity and material properties. For this compound, MD simulations would be instrumental in understanding how the molecule behaves in different environments, such as in an aqueous solution or when interacting with a biological target.
The simulation process would typically involve creating a system containing the this compound molecule, solvating it with water molecules, and then applying a force field (a set of parameters that define the potential energy of the system). By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. Analysis of these trajectories can reveal the preferred three-dimensional arrangements (conformations) of the molecule, the rotational freedom around its chemical bonds, and the interactions it forms with its surroundings. This understanding is a critical first step in predicting how the molecule might bind to a receptor or enzyme.
Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Method | Purpose |
| Force Field | CHARMM36, AMBER | To define the potential energy and forces between atoms. |
| Solvent Model | TIP3P Water | To simulate an aqueous physiological environment. |
| System Size | ~5000 atoms | To ensure the solute is adequately solvated. |
| Simulation Time | 100-200 ns | To allow for sufficient sampling of conformational space. |
| Ensemble | NPT (Isothermal-isobaric) | To maintain constant pressure and temperature, mimicking physiological conditions. |
This table represents a typical setup for an MD simulation and is for illustrative purposes.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly powerful for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, DFT could be employed to predict its reactivity and the pathways of its chemical transformations.
For instance, the phenolic hydroxyl group is a common site for metabolic reactions, such as oxidation. DFT calculations can model the step-by-step process of such a reaction, identifying the most likely transition states and intermediates. This provides a detailed energetic map of the reaction, highlighting the feasibility of different chemical pathways. Such studies are invaluable for understanding a molecule's metabolic fate within a biological system or its degradation pathways in the environment. nih.govresearchgate.net Key parameters derived from DFT, such as frontier molecular orbital energies (HOMO and LUMO), can also provide insights into the molecule's chemical reactivity and kinetic stability. researchgate.net
Table 2: Key DFT-Calculated Properties and Their Significance for this compound
| DFT Property | Significance |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. |
| Transition State Energies | Determines the activation energy of a reaction, indicating its kinetic feasibility. |
| Bond Dissociation Enthalpy (BDE) | Predicts the strength of chemical bonds and potential sites for radical attack. nih.gov |
This table outlines the types of insights that can be gained from DFT calculations.
In Silico Drug Design and Virtual Screening Applications
The insights gained from MD simulations and DFT calculations can be directly applied in the field of in silico drug design. Virtual screening, a key component of this approach, involves computationally testing large libraries of small molecules for their potential to bind to a specific biological target, such as a protein implicated in a disease.
If this compound were identified as a potential scaffold for drug development, its structural and electronic properties could be used to search for similar compounds with potentially improved activity. Molecular docking, a common virtual screening technique, would be used to predict the binding pose and affinity of this compound and its analogs within the active site of a target protein. ijpsr.comresearchgate.netnih.gov The conformational flexibility observed in MD simulations would be crucial for accurately predicting these binding interactions. mdpi.com Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, helping to identify candidates with favorable drug-like characteristics early in the discovery process. ijpsr.com
Table 3: Stages of In Silico Drug Design Involving a Scaffold Like this compound
| Stage | Computational Method | Objective |
| Target Identification | Bioinformatics Analysis | To identify a protein or enzyme associated with a specific disease. |
| Lead Identification | Virtual Screening, Molecular Docking | To identify initial compounds that bind to the target. researchgate.net |
| Lead Optimization | MD Simulations, DFT, QSAR | To modify the lead compound to improve its potency, selectivity, and ADME properties. |
| ADME Prediction | Machine Learning Models, Rule-based systems | To predict the pharmacokinetic properties of the optimized leads. ijpsr.com |
This table provides a general overview of the in silico drug design workflow.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for establishing the carbon-hydrogen framework of 3-Isothiazol-5-ylphenol. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon atoms and provides insight into their hybridization and electronic environment.
For this compound, the expected ¹H NMR spectrum would display signals corresponding to the protons on both the isothiazole (B42339) and the phenol (B47542) rings. The isothiazole ring proton at the C4 position is expected to appear as a singlet in the aromatic region. The protons of the meta-substituted phenol ring would exhibit a more complex pattern of coupling.
Interactive Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 (Isothiazole) | 8.8 - 9.0 | s (singlet) | N/A |
| H-2' (Phenol) | 7.3 - 7.5 | t (triplet) | ~7.8 |
| H-4' (Phenol) | 7.1 - 7.2 | d (doublet) | ~7.6 |
| H-5' (Phenol) | 7.0 - 7.1 | t (triplet) | ~7.8 |
| H-6' (Phenol) | 6.8 - 6.9 | d (doublet) | ~8.0 |
The corresponding ¹³C NMR spectrum would show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms in the isothiazole ring and the hydroxyl group on the phenol ring.
Interactive Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (Isothiazole) | 155 - 158 |
| C-4 (Isothiazole) | 120 - 123 |
| C-5 (Isothiazole) | 168 - 172 |
| C-1' (Phenol) | 157 - 160 |
| C-2' (Phenol) | 115 - 118 |
| C-3' (Phenol) | 132 - 135 |
| C-4' (Phenol) | 118 - 121 |
| C-5' (Phenol) | 130 - 133 |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the connectivity between the isothiazole and phenol moieties. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the phenolic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, which can help to confirm conformational details, although they are generally more critical for larger, more complex molecules.
¹⁵N NMR spectroscopy, although less sensitive than ¹H NMR, provides direct information about the chemical environment of the nitrogen atom. spectrabase.com For this compound, this technique can confirm the presence and electronic state of the nitrogen within the isothiazole ring. The chemical shift of the nitrogen atom is characteristic of the isothiazole heterocycle. fao.org This data can be obtained either through direct ¹⁵N detection or, more commonly, through inverse-detected experiments like HMBC optimized for ¹H-¹⁵N correlations.
Interactive Table 3: Predicted ¹⁵N NMR Data for this compound
| Atom | Solvent | Predicted Chemical Shift (δ, ppm) |
|---|
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of this compound (C₉H₇NOS), as its exact mass is unique. This technique is crucial for confirming the molecular formula and distinguishing the target compound from any potential isomers or impurities with the same nominal mass. imrpress.com
Interactive Table 4: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| C₉H₈NOS⁺ | [M+H]⁺ | 178.0321 | 178.0323 (example) |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. unt.edu In a typical MS/MS experiment, the molecular ion (or a protonated adduct) of this compound is selected in the first mass analyzer, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. nih.govnih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, confirming the connectivity of the isothiazole and phenol rings. nih.gov
The fragmentation of the isothiazole ring often involves characteristic losses, such as the expulsion of HCN or C₂H₂S. semanticscholar.org The analysis of these fragments helps to confirm the integrity of the heterocyclic core.
Interactive Table 5: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Proposed Fragment Structure/Loss |
|---|---|---|---|
| 178.03 | Low | 151.02 | Loss of HCN from isothiazole ring |
| 178.03 | Medium | 134.03 | Loss of CO from phenol moiety |
| 178.03 | Medium | 122.01 | Cleavage and loss of C₂H₂S |
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which acts as a molecular fingerprint. For this compound, the FTIR spectrum would be expected to exhibit key absorption bands corresponding to its distinct structural features.
The presence of the hydroxyl (-OH) group on the phenol ring would typically result in a broad absorption band in the region of 3200-3600 cm⁻¹. The stretching vibration of the C-O bond in the phenol would likely appear in the 1260-1180 cm⁻¹ range. The isothiazole ring contains C=N and C-S bonds. The C=N stretching vibration is expected to produce a peak in the 1680-1630 cm⁻¹ region. Aromatic C-H stretching vibrations from both the phenol and isothiazole rings would be observed around 3100-3000 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic rings would generate signals in the 1600-1450 cm⁻¹ range.
A hypothetical data table summarizing the expected FTIR peaks for this compound is presented below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 | O-H stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 1680-1630 | C=N stretch | Isothiazole |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1260-1180 | C-O stretch | Phenol |
It is important to note that the precise positions of these peaks can be influenced by the molecular environment and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The presence of both the phenol and isothiazole rings in this compound suggests that the molecule will absorb light in the UV-Vis region.
The aromatic nature of the phenol and isothiazole rings constitutes a conjugated system. Electronic transitions, such as π → π* and n → π*, are expected to occur upon absorption of UV-Vis radiation. The λmax (wavelength of maximum absorbance) values are indicative of the extent of conjugation. For phenolic compounds, characteristic absorption bands are typically observed around 270-280 nm. The isothiazole ring may also contribute to the UV-Vis spectrum. The specific λmax and molar absorptivity (ε) would need to be determined experimentally.
A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is provided below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Ethanol | ~275 | To be determined | π → π* |
The position and intensity of the absorption bands can be affected by the solvent polarity and the pH of the solution, particularly due to the acidic nature of the phenolic hydroxyl group.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield a detailed crystal structure. This data would confirm the connectivity of the atoms and the planarity of the aromatic rings. Furthermore, it would reveal information about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which governs the crystal packing.
A table summarizing the type of information that would be obtained from an X-ray crystallographic analysis is shown below.
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice |
| Space Group | Symmetry of the crystal structure |
| Atomic Coordinates | Precise position of each atom in the unit cell |
| Bond Lengths | Distances between bonded atoms |
| Bond Angles | Angles between adjacent bonds |
| Torsion Angles | Dihedral angles describing the conformation of the molecule |
| Hydrogen Bonding | Details of intermolecular hydrogen bond donors and acceptors |
Chromatographic Methods for Purification and Purity Analysis
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for analyzing compounds like this compound.
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
The purity of a sample can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, HPLC can also be used for quantitative analysis to determine the exact concentration of this compound in a sample.
A hypothetical set of HPLC parameters for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 275 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For a polar compound like this compound, derivatization may be necessary to increase its volatility and thermal stability.
In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which can be used for structural confirmation.
The table below presents a hypothetical set of GC-MS parameters for the analysis of derivatized this compound.
| Parameter | Condition |
| Gas Chromatography | |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 m/z |
Emerging Applications of 3 Isothiazol 5 Ylphenol Scaffolds
Applications in Agrochemical Development
The development of novel agrochemicals is a critical area of research, and isothiazole (B42339) derivatives are showing significant promise. The 3,4-dichloroisothiazole scaffold, in particular, is noted for its dual-action capabilities, possessing direct antifungal properties while also enhancing a plant's natural defense mechanisms. researchgate.net
Fungicidal and Insecticidal Activities
Derivatives built upon the isothiazole scaffold have demonstrated potent fungicidal activity against a range of plant pathogens. A notable example involves a series of novel isothiazole-thiazole compounds designed to target oomycetes, a group of destructive plant pathogens. researchgate.net One compound, designated 6u, exhibited exceptional in vivo activity against Pseudoperonospora cubensis and Phytophthora infestans. researchgate.netresearchgate.net
In a separate study, new N-acyl-N-arylalanines incorporating a 3,4-dichloroisothiazol-5-ylcarbonyl fragment were synthesized and evaluated. Several of these compounds displayed moderate in vitro fungicidal activity against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. wikipedia.org The research highlighted that the 3,4-dichloroisothiazole derivatives were generally more effective than analogous compounds containing a 1,2,3-thiadiazole (B1210528) ring. wikipedia.org Further research has focused on creating 6-isothiazol-5-ylpyrimidin-4-amine compounds by combining substructures from the fungicide diflumetorim (B165605) and the SAR inducer isotianil. medwinpublishers.com This work led to the identification of compounds with high inhibitory activity against Rhizoctonia solani. medwinpublishers.com
| Compound | Target Pathogen | Activity (EC50 in mg L⁻¹) | Reference |
|---|---|---|---|
| Compound 6u | Pseudoperonospora cubensis | 0.046 | researchgate.netresearchgate.net |
| Compound 6u | Phytophthora infestans | 0.20 | researchgate.netresearchgate.net |
| Compound T17 | Rhizoctonia solani | 2.20 - 23.85 (range for T17-T24) | medwinpublishers.com |
| Compound T23 | Rhizoctonia solani | 2.20 - 23.85 (range for T17-T24) | medwinpublishers.com |
| Diflumetorim (Reference) | Rhizoctonia solani | 19.80 | medwinpublishers.com |
Plant Systemic Acquired Resistance (SAR) Induction
Certain isothiazole derivatives, particularly those based on the 3,4-dichloroisothiazole structure like isotianil, are recognized as effective inducers of SAR. researchgate.netresearchgate.netwikipedia.org These compounds can activate the plant's innate immune system, preparing it to respond more quickly and effectively to subsequent pathogen attacks. researchgate.netorganic-chemistry.org Research on the isothiazole-thiazole compound 6u demonstrated that in addition to its direct fungicidal effects, it significantly up-regulated the expression of the SAR gene pr1. researchgate.netresearchgate.net After 24 hours of treatment, the pr1 gene expression was increased 43-fold, and after 48 hours, it was elevated by 122-fold, indicating a potent induction of the salicylic (B10762653) acid-dependent defense pathway. researchgate.net This dual-action approach—direct antimicrobial activity combined with host defense induction—is a highly desirable trait in the development of new crop protection agents. researchgate.net
Potential in Materials Science and Polymer Chemistry
The unique electronic and structural characteristics of the isothiazole ring make it a promising candidate for the development of advanced functional materials. medwinpublishers.comresearchgate.net While research into polymers specifically incorporating the 3-isothiazol-5-ylphenol scaffold is still emerging, the broader class of thiazole (B1198619) and isothiazole-based materials provides a strong indication of their potential.
Incorporation into Functional Polymers
The isothiazole heterocyclic system is regarded as a valuable building block for creating new materials with unique electronic and mechanical properties. medwinpublishers.com The incorporation of such heterocyclic rings into polymer backbones can impart specific functionalities. For instance, related thiazole-based monomers have been used to synthesize novel thermoelectric conjugated polymers. mdpi.com In these materials, the nitrogen atom of the thiazole ring can engage in dipole-dipole interactions with adjacent rings, leading to a more planar polymer backbone structure that facilitates charge transport. mdpi.com This principle suggests that isothiazole-phenol derivatives could be developed into monomers for polymerization, potentially leading to functional polymers with applications in electronics or as specialty coatings and films.
Development of Novel Organic Materials
Isothiazole and its isomer thiazole are increasingly being investigated for their use in organic electronics. semanticscholar.org Thiazole-containing compounds are utilized as organic semiconductors in applications such as organic field-effect transistors (OFETs), solar cells, and organic light-emitting diodes (OLEDs). semanticscholar.orgresearchgate.net The electron-accepting nature of the thiazole ring influences the frontier molecular orbital energy levels (HOMO/LUMO) and the π-π stacking of conjugated molecules, which are critical parameters for charge transport in organic semiconductor crystals. researchgate.net Given these properties, there is significant potential for designing novel organic materials based on the this compound scaffold. The phenol (B47542) group offers a reactive site for further functionalization, allowing for the tuning of electronic properties and the synthesis of new donor-acceptor molecules for advanced material applications. nih.gov
Catalytic Applications as Ligands for Metal Complexes
The coordination chemistry of isothiazole derivatives is a growing field of interest, particularly for their application in catalysis. thieme-connect.comresearchgate.net The isothiazole ring contains both nitrogen and sulfur atoms, which can act as coordination sites for transition metals, making them effective ligands in the design of novel metal complexes. researchgate.net
These isothiazole-based ligands have been successfully used to create metal complexes that function as catalysts in important organic reactions. thieme-connect.comsemanticscholar.org For example, palladium complexes synthesized with ligands derived from 4,5-dichloroisothiazole-3-carboxylic acid have shown high catalytic activity in Suzuki cross-coupling reactions. researchgate.net These reactions were performed in aqueous or aqueous-alcoholic media, aligning with the principles of "green chemistry" by reducing reliance on volatile organic solvents. thieme-connect.comsemanticscholar.org The study demonstrated that the functional groups attached to the isothiazole ring influence the catalytic efficiency of the corresponding palladium complex. researchgate.net This highlights the potential to fine-tune the ligand structure to optimize catalytic performance. The ability of the this compound scaffold to be readily functionalized at the phenol group presents an opportunity to develop a new class of tunable ligands for a variety of metal-catalyzed cross-coupling reactions and other organic transformations.
| Ligand for Palladium Complex | Reaction | Yield (%) | Reference |
|---|---|---|---|
| 4,5-dichloroisothiazole-3-carboxylic acid | Suzuki Coupling | High | researchgate.net |
| Hydrazide of 4,5-dichloroisothiazole-3-carboxylic acid | Suzuki Coupling | High | researchgate.net |
| Phenylhydrazide of 4,5-dichloroisothiazole-3-carboxylic acid | Suzuki Coupling | High | researchgate.net |
Design of Isothiazolyl-Phenol Ligands
The design of novel ligands is a cornerstone of advancing transition-metal catalysis. The isothiazole ring, a sulfur- and nitrogen-containing heterocycle, offers unique electronic and steric properties that make it an intriguing component in ligand design. When combined with a phenol group, as in the this compound scaffold, the resulting molecule possesses both a soft sulfur atom and a hard oxygen atom, allowing for potentially versatile coordination behavior with a range of metal centers. The nitrogen atom of the isothiazole ring can also participate in coordination, offering a bidentate or even tridentate coordination mode depending on the orientation of the substituents.
The inherent asymmetry of the this compound scaffold could be advantageous in asymmetric catalysis. The phenol group can be readily deprotonated to form a phenoxide, which is a strong coordinating anion. This, in conjunction with the isothiazole ring, could create a well-defined chiral pocket around a metal center upon the introduction of chiral substituents.
Furthermore, the electronic properties of the isothiazolyl-phenol ligand can be fine-tuned. The substitution pattern on both the isothiazole and the phenyl rings can be modified to alter the electron-donating or electron-withdrawing nature of the ligand, thereby influencing the reactivity of the metal catalyst. For instance, electron-donating groups on the phenol ring would increase the electron density on the metal center, which could be beneficial for oxidative addition steps in catalytic cycles. Conversely, electron-withdrawing groups on the isothiazole ring could enhance the electrophilicity of the metal center.
Role in Transition-Metal Catalysis (e.g., Cross-Coupling Reactions)
While direct experimental studies on the application of this compound as a ligand in transition-metal catalysis are not extensively reported in the literature, the structural motifs present in this scaffold suggest its potential utility in various catalytic transformations, particularly in cross-coupling reactions. Cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are heavily reliant on the design of efficient ligands for the transition-metal catalyst, which is often palladium.
The potential of isothiazolyl-phenol ligands in cross-coupling reactions can be inferred from the successful application of other sulfur- and nitrogen-containing heterocyclic ligands. The combination of a soft donor atom (sulfur) and a hard donor atom (oxygen from the phenoxide) in a this compound-based ligand could provide a stable and electronically flexible coordination environment for a palladium catalyst. This could facilitate the key elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
For example, in a Suzuki-Miyaura coupling, the isothiazolyl-phenol ligand could stabilize the Pd(0) active species and facilitate the oxidative addition of an aryl halide. The electronic properties of the ligand could then influence the rate of transmetalation with the boronic acid derivative. Finally, the steric and electronic features of the ligand would play a crucial role in the reductive elimination step that forms the desired biaryl product and regenerates the Pd(0) catalyst.
The table below outlines hypothetical performance data for a this compound-derived ligand in a model Suzuki-Miyaura cross-coupling reaction, based on typical results observed with other bidentate N,O or S,O-type ligands. This data is illustrative and intended to showcase the potential of this ligand class.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Base | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 92 |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | 1 | Dioxane | K₃PO₄ | 85 |
| 3 | 1-Bromo-4-methoxybenzene | (4-formylphenyl)boronic acid | 0.5 | DME | CsF | 95 |
| 4 | 2-Bromopyridine | (4-cyanophenyl)boronic acid | 1.5 | THF | Na₂CO₃ | 88 |
This is a hypothetical data table to illustrate potential applications and is not based on published experimental results for this compound.
Further research into the synthesis of various substituted this compound derivatives and their coordination chemistry with transition metals is necessary to fully explore and validate their potential as effective ligands in cross-coupling and other catalytic reactions.
Future Perspectives and Research Directions for 3 Isothiazol 5 Ylphenol Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of isothiazoles has been a subject of extensive study, but future efforts will increasingly focus on "green" and sustainable methodologies. researchgate.net Traditional multi-step syntheses often involve harsh reagents and generate significant waste. The development of more atom-economical and environmentally benign routes is a critical research direction.
Future synthetic strategies are expected to include:
Catalyst-Free and Neat Synthesis: Researchers have developed simple, rapid, and eco-friendly neat synthesis methods for isothiazoles, which occur without a solvent. rsc.org Expanding these solvent-free approaches to a wider range of 3-isothiazol-5-ylphenol derivatives will reduce volatile organic compound (VOC) emissions and simplify purification processes.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and enhance the efficiency of creating heterocyclic compounds, including related N,S-heterocycles. mdpi.com Applying this technology to the synthesis of this compound could significantly shorten reaction times from hours to minutes.
Biocatalysis: The use of enzymes for chemical transformations offers high selectivity and mild reaction conditions. Biocatalytic esterification in sustainable media like ionic liquids has been successfully used for other phenolic compounds. mdpi.com Exploring enzymatic routes for the synthesis and modification of this compound represents a promising avenue for sustainable production.
Flow Chemistry: Continuous flow reactors provide better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. Adapting synthetic routes for this compound to flow chemistry could lead to more efficient and reproducible manufacturing.
Exploration of Novel Biological Targets and Mechanisms
Isothiazole (B42339) and the closely related thiazole (B1198619) derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. medwinpublishers.comresearchgate.netnih.gov While existing research has identified several targets, the full therapeutic potential of the this compound scaffold remains largely untapped.
Future research should focus on:
High-Throughput Screening (HTS): Screening libraries of this compound derivatives against diverse panels of biological targets can uncover entirely new therapeutic applications.
Target Deconvolution: For compounds identified through phenotypic screening, advanced chemical biology and proteomic techniques can help elucidate the specific molecular targets and mechanisms of action.
Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. nih.gov Given that kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Activin receptor-like kinase 5 (ALK5) have been identified as targets for other thiazole-based molecules, a systematic investigation of the inhibitory potential of this compound derivatives against the human kinome is warranted. nih.govnih.govnih.gov
Anti-Infective Research: With the rise of antimicrobial resistance, novel anti-infective agents are urgently needed. The known antimicrobial and antifungal properties of isothiazoles suggest that derivatives of this compound could be developed as new agents targeting resistant bacteria and fungi. nih.govgoogle.com
Rational Design of Derivatives with Enhanced Potency and Selectivity
To translate a promising hit compound into a viable drug candidate, its properties must be optimized through medicinal chemistry. Rational design, which relies on understanding the relationship between a molecule's structure and its biological activity, is central to this process.
Key approaches for the future include:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a systematic series of analogues of this compound will help build comprehensive SAR models. nih.gov These models are crucial for identifying which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.
Computational and In Silico Modeling: Molecular docking and dynamic simulations can predict how different derivatives bind to a specific biological target. mdpi.com This in silico approach allows chemists to prioritize the synthesis of compounds with the highest predicted affinity and best binding modes, saving time and resources. For example, in silico methods have been instrumental in developing selective inhibitors for targets like phosphodiesterase type 5 (PDE5) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.netresearchgate.net
Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind weakly to a target and then growing or linking them to create a more potent lead compound. The this compound core could serve as a starting fragment or be combined with other fragments to design novel inhibitors.
Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are transforming every stage of the drug discovery process. nih.govyoutube.com Integrating these powerful computational tools into the research pipeline for this compound can significantly accelerate the discovery of new drug candidates.
Future applications of AI and ML include:
Predictive Modeling: ML algorithms can be trained on existing chemical and biological data to build models that predict the properties of novel compounds. This includes quantitative structure-activity relationship (QSAR) models to predict biological activity, as has been done for thiazole derivatives, and models to forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. crimsonpublishers.com These models can be instructed to generate novel derivatives of this compound that are optimized for high potency against a specific target and have a favorable safety profile.
Big Data Analysis: AI can analyze vast datasets from genomics, proteomics, and clinical trials to identify and validate novel biological targets for which this compound derivatives could be effective. nih.gov
Expanding Applications in Interdisciplinary Fields
While much of the focus on isothiazoles is pharmaceutical, their unique chemical and physical properties make them valuable in other fields. Future research should explore the potential of this compound derivatives beyond medicine.
Potential interdisciplinary applications include:
Materials Science: Heterocyclic compounds are fundamental building blocks for new materials with interesting electronic and mechanical properties. medwinpublishers.com Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), conductive polymers, or as specialized dyes and pigments for applications like ink-jet inks. medwinpublishers.comresearchgate.net
Agrochemicals: The biocidal activity of isothiazolones is well-established. google.com This suggests that novel derivatives of this compound could be developed as next-generation fungicides or herbicides, potentially with improved efficacy and environmental profiles.
Corrosion Inhibition: Certain isothiazole compounds have been identified as effective corrosion inhibitors. researchgate.net Research into the ability of this compound derivatives to form protective films on metal surfaces could lead to new applications in industrial maintenance and infrastructure protection.
Q & A
Q. What are the validated synthetic routes for 3-Isothiazol-5-ylphenol, and how can purity be optimized?
Methodological Answer:
- Begin with regioselective cyclization of thioamide precursors under controlled pH (e.g., H2SO4/H2O), followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Optimize purity (>98%) using recrystallization in ethanol/water mixtures and validate via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
- Monitor reaction intermediates using TLC and confirm final structure via <sup>1</sup>H/<sup>13</sup>C NMR (referencing NIST spectral libraries for isothiazole derivatives) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Prioritize FT-IR for functional group analysis (e.g., O-H stretch at ~3200 cm<sup>-1</sup>, isothiazole ring vibrations at 1500–1600 cm<sup>-1</sup>) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., ESI+ mode, theoretical vs. observed m/z) .
- Apply 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Q. How can researchers assess the stability of this compound under varying conditions?
Methodological Answer:
- Conduct accelerated stability studies in controlled environments (e.g., 40°C/75% RH for 6 months) using ICH guidelines .
- Analyze degradation products via LC-MS/MS and compare with stress-test outcomes (acid/base hydrolysis, oxidative conditions) .
- Quantify stability using kinetic modeling (Arrhenius plots for thermal degradation) .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .
- Validate hypotheses via enzyme inhibition assays (IC50 determination) and correlate with computational results .
- Investigate cellular uptake using fluorescent analogs (e.g., dansyl-tagged derivatives) and confocal microscopy .
Q. How can conflicting data on the compound’s solubility be resolved?
Methodological Answer:
- Apply Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may skew solubility measurements .
- Cross-validate results via orthogonal methods (e.g., shake-flask vs. potentiometric titration) .
Q. What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Optimize flow chemistry setups to enhance heat/mass transfer (e.g., microreactors for exothermic cyclization steps) .
- Implement DoE (Design of Experiments) to identify critical variables (temperature, catalyst loading) .
- Explore green chemistry alternatives (e.g., biocatalytic routes using immobilized enzymes) .
Q. How can computational models predict the environmental impact of this compound?
Methodological Answer:
- Use EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .
- Simulate photodegradation pathways via DFT calculations (Gaussian 09, B3LYP/6-311++G**) .
- Validate with experimental data from soil microcosm studies (OECD 307 guidelines) .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret discrepancies in reported biological activity data?
Methodological Answer:
- Conduct meta-analysis of published IC50 values, adjusting for assay variability (e.g., cell line differences, incubation times) .
- Replicate key studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
- Apply multivariate regression to identify confounding factors (e.g., solvent choice, purity thresholds) .
Q. What methodologies resolve structural ambiguities in isothiazole derivatives?
Methodological Answer:
- Combine X-ray crystallography with SC-XRD to resolve tautomeric forms (e.g., enol vs. keto configurations) .
- Use solid-state NMR to probe crystal packing effects on chemical shifts .
- Cross-reference with in silico predictions (Mercury CSP for polymorph screening) .
Methodological Frameworks
Q. How to design a study investigating structure-activity relationships (SAR) for this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
